Allyl(diisopropyl)(4-methoxyphenyl)silane
Description
The Strategic Importance of Organosilanes in Modern Organic Synthesis
Organosilanes, compounds containing at least one silicon-carbon (Si-C) bond, have become indispensable tools in organic chemistry. cfsilicones.comhskbrchemical.com Their significance is rooted in a combination of unique chemical properties that distinguish them from purely organic or other organometallic compounds. cfsilicones.com The Si-C bond provides considerable thermal stability and relative inertness, making organosilanes easy to handle and compatible with a wide range of reaction conditions. acs.orgthermofishersci.in This stability, coupled with their generally low toxicity, presents a significant advantage over many traditional organometallic reagents. thermofishersci.inresearchgate.net
The versatility of organosilanes allows them to serve multiple functions in synthesis. They are widely used as protecting groups for various functional groups, particularly alcohols, due to their ease of installation and removal under specific and often mild conditions. numberanalytics.comnumberanalytics.com Furthermore, organosilanes are crucial reagents in cross-coupling reactions, such as the Hiyama coupling, which facilitates the formation of new carbon-carbon bonds with high selectivity. numberanalytics.com The ability to tune the steric and electronic properties of the silane (B1218182) by altering the organic substituents attached to the silicon atom allows for fine control over reactivity and selectivity in synthetic transformations. thermofishersci.insoci.org This adaptability has cemented their role as key intermediates and reagents in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. hskbrchemical.comnumberanalytics.comnumberanalytics.com
Allylsilanes as Versatile Synthetic Intermediates and Nucleophiles
Within the broad class of organosilanes, allylsilanes have emerged as particularly valuable building blocks for organic chemists. researchgate.netrsc.org These compounds are characterized by an allyl group attached to a silicon atom and are noted for their stability, low toxicity, and diverse reactivity. researchgate.net A key feature of their chemistry is the ability to act as potent carbon nucleophiles, enabling the formation of crucial carbon-carbon bonds. researchgate.netscispace.com
The reactivity of allylsilanes is largely governed by the "β-silicon effect," where the silicon atom stabilizes a positive charge at the β-position through hyperconjugation. wikipedia.orgresearchgate.net This effect facilitates the regiospecific reaction of the allyl group's terminal carbon with a wide array of electrophiles. scispace.com One of the most important applications of this reactivity is the Hosomi-Sakurai reaction, where allylsilanes react with activated electrophiles like aldehydes and ketones in the presence of a Lewis acid to form homoallylic alcohols. researchgate.net
Allylsilanes are prized for their versatility; they can be used in reactions with carbon electrophiles, iminium ions, acetals, and other species to construct complex molecular frameworks. scispace.comwikipedia.org Their stability allows them to be carried through multi-step syntheses, and their predictable reactivity provides a reliable method for introducing allyl groups into target molecules. acs.org Recent advancements have expanded their utility into fields like photoredox catalysis, further demonstrating their status as a choice reagent for developing novel organic transformations. rsc.org
Contextualizing Allyl(diisopropyl)(4-methoxyphenyl)silane within Advanced Organosilicon Chemistry
This compound represents a specifically designed reagent within the sophisticated field of organosilicon chemistry. The identity of the substituents on the silicon atom is not arbitrary; they are chosen to modulate the reagent's steric and electronic properties, thereby influencing its reactivity and selectivity in synthetic applications.
The two bulky diisopropyl groups attached to the silicon atom introduce significant steric hindrance. This feature can be strategically employed to control the stereochemical outcome of reactions, for instance, by directing the approach of an electrophile to a specific face of the allyl moiety. In advanced applications like the enantioselective preparation of α-stereogenic allyl metalloids, the choice of substituents on the silicon is critical for achieving high levels of stereocontrol. nih.gov
Below are some of the known physical properties of this specific compound.
| Property | Value |
| Density | 0.89 g/cm³ |
| Boiling Point | 322.2°C at 760 mmHg |
| CAS Number | 216107-40-3 |
The synthesis of such tailored organosilanes is a key aspect of modern organosilicon chemistry, enabling chemists to design reagents with precisely controlled characteristics for tackling challenging synthetic problems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-di(propan-2-yl)-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OSi/c1-7-12-18(13(2)3,14(4)5)16-10-8-15(17-6)9-11-16/h7-11,13-14H,1,12H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARWQYGUFKUGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](CC=C)(C1=CC=C(C=C1)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627442 | |
| Record name | (4-Methoxyphenyl)di(propan-2-yl)(prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216107-40-3 | |
| Record name | (4-Methoxyphenyl)di(propan-2-yl)(prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of Allyl Diisopropyl 4 Methoxyphenyl Silane
Electrophilic Activation and Substitution Reactions
The core reactivity of Allyl(diisopropyl)(4-methoxyphenyl)silane stems from the stabilization of a positive charge at the β-position to the silicon atom, a phenomenon known as the β-silicon effect. This electronic feature allows the allyl group to act as a potent nucleophile upon activation by an electrophile, typically a Lewis acid. The subsequent loss of the silyl (B83357) group drives the formation of a new bond at the γ-position of the original allyl silane (B1218182).
Hosomi-Sakurai Type Allylation Reactions with Imines and Carbonyls
The Hosomi-Sakurai reaction is a cornerstone of allylsilane chemistry, involving the Lewis acid-catalyzed addition of an allylsilane to an electrophile, such as a carbonyl compound or an imine. In this process, the Lewis acid activates the electrophile, rendering it susceptible to nucleophilic attack by the π-bond of the allyl group.
For this compound, the reaction with an activated carbonyl or imine proceeds through a β-silyl carbocationic intermediate, which is stabilized by hyperconjugation with the carbon-silicon bond. The bulky diisopropyl groups can influence the stereochemical outcome of the reaction, while the electron-donating 4-methoxyphenyl (B3050149) group can enhance the nucleophilicity of the silane. The reaction culminates in the elimination of the silyl group and the formation of a homoallylic alcohol or amine. Strong Lewis acids like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂) are typically employed to promote this transformation.
Table 1: Representative Hosomi-Sakurai Type Reactions This table illustrates the expected outcomes from the reaction of this compound with various electrophiles based on established principles of the Hosomi-Sakurai reaction.
| Electrophile | Lewis Acid | Product |
| Benzaldehyde | TiCl₄ | 1-Phenylbut-3-en-1-ol |
| Acetone | BF₃·OEt₂ | 2-Methylpent-4-en-2-ol |
| N-Benzylidene-aniline | TiCl₄ | N-(1-Phenylbut-3-enyl)aniline |
Lewis Acid-Mediated Annulations and Cyclizations
The inherent reactivity of this compound can be harnessed in more complex transformations, such as annulation and cyclization reactions, to construct cyclic molecular architectures.
In [3+2] annulation reactions, this compound can serve as a three-carbon building block that reacts with a two-atom component to form a five-membered ring. When reacted with an α-keto ester in the presence of a Lewis acid like tin(IV) chloride (SnCl₄), the silane can initiate a cascade that results in a highly substituted tetrahydrofuran. The reaction proceeds via nucleophilic attack of the allyl group on the ketone, followed by intramolecular cyclization and desilylation to furnish the heterocyclic product.
Table 2: Illustrative [3+2] Annulation Reaction This table shows a representative example of a [3+2] annulation involving an allylsilane.
| Allylsilane | Reaction Partner | Lewis Acid | Product Type |
| This compound | Ethyl pyruvate | SnCl₄ | Substituted Tetrahydrofuran |
This compound can also participate in transition metal-catalyzed reactions, such as reductive couplings of alkynes and alkenes. In these processes, the silyl group plays a crucial role in directing the regiochemical outcome. For instance, a nickel-catalyzed reductive coupling between an alkyne and an alkene in the presence of the allylsilane can generate a new, more complex allylsilane. This intermediate can then undergo a subsequent annulation step, providing a pathway to functionalized cyclic compounds. The steric and electronic properties of the diisopropyl and 4-methoxyphenyl substituents are critical for controlling the efficiency and selectivity of the catalytic cycle.
Reactions with Nitrene Electrophiles
The reaction of allylsilanes with nitrene electrophiles, generated from precursors like chloramine-T or other N-centered oxidants, can lead to the formation of nitrogen-containing compounds. Depending on the reaction conditions and the nature of the nitrene, this compound can undergo processes such as allylic amination or aziridination. The silyl group can direct the regioselectivity of the attack, favoring the formation of products resulting from reaction at the γ-carbon of the allyl system.
Direct Coupling Reactions with Alcohols
Under specific catalytic conditions, this compound can undergo a direct coupling reaction with alcohols to form homoallylic ethers. This transformation typically requires the activation of the alcohol, often through the use of a Lewis acid system that facilitates the dehydroxylative coupling. An enhanced Lewis acid system, such as one combining indium(III) chloride (InCl₃) and a silyl halide, can promote the reaction in non-halogenated solvents, offering a direct method for ether formation with high chemoselectivity.
Table 3: Direct Coupling of Allylsilane with Alcohols This table illustrates the formation of homoallylic ethers from this compound.
| Alcohol | Catalyst System | Product |
| Benzyl alcohol | InCl₃ / Me₃SiBr | 4-(Benzyloxy)but-1-ene |
| Cyclohexanol | InCl₃ / Me₃SiBr | 4-(Cyclohexyloxy)but-1-ene |
| tert-Butanol | InCl₃ / Me₃SiBr | 4-(tert-Butoxy)but-1-ene |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions are fundamental in organic synthesis for forming carbon-carbon bonds. Organosilanes, including allylsilanes, are valuable reagents in these processes due to their stability, low toxicity, and unique reactivity.
Hiyama Cross-Coupling Reactions of Allylsilanes
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organosilane and an organic halide or pseudohalide. organic-chemistry.org For this reaction to proceed, the silicon-carbon bond must be activated, typically by a fluoride (B91410) source (like TBAF) or a base, which generates a hypervalent, more nucleophilic pentavalent silicon intermediate. organic-chemistry.org
While specific examples involving this compound are not detailed in the provided research, the general mechanism for an allylsilane would involve the following key steps:
Activation : A fluoride ion attacks the silicon atom of the allylsilane, forming a pentacoordinate silicate (B1173343).
Oxidative Addition : The palladium(0) catalyst undergoes oxidative addition with an organic halide (e.g., an aryl bromide).
Transmetalation : The allyl group is transferred from the activated silicate to the palladium(II) center.
Reductive Elimination : The coupled product is released, regenerating the palladium(0) catalyst.
Palladium-Catalyzed Allylic Silanolate Cross-Coupling
Allylic silanolates, which can be generated from allylsilanes, are also effective partners in palladium-catalyzed cross-coupling reactions with aromatic bromides. nih.gov Research on enantioenriched, α-substituted allylic silanolates has shown that these reactions can proceed with excellent stereospecificity and high selectivity for the γ-coupled product. nih.gov
The proposed mechanism involves the formation of a key intermediate with a Si-O-Pd linkage, which facilitates an intramolecular delivery of the aryl group from the palladium to the allyl moiety. nih.govillinois.edu This process is described as a syn SE' mechanism, where the stereochemistry of the starting material controls the configuration of the product. nih.gov For this compound, this pathway would first require its conversion to the corresponding silanol (B1196071) or silanolate. The coupling would then likely proceed with high regioselectivity, favoring arylation at the terminal carbon (γ-position) of the allyl group.
Silyl-Heck Reactions for Unsaturated Organosilane Preparation
The Silyl-Heck reaction is a method for the preparation of allylsilanes and vinylsilanes, rather than a reaction of them. nih.gov This palladium-catalyzed process involves the silylation of terminal alkenes using silyl halides. nih.gov It represents a powerful strategy for directly attaching a silyl group to an alkene. nih.gov
The reaction pathway is analogous to the conventional Heck reaction:
Oxidative addition of a low-valent palladium species to a silicon-halide (Si-X) bond.
Insertion of an alkene into the Pd-Si bond.
β-hydride elimination to yield the unsaturated organosilane and a hydridopalladium complex.
For terminal olefins that contain allylic hydrogens, the reaction preferentially yields terminal E-allyl silanes. nih.gov Therefore, a Silyl-Heck reaction could be a viable method for synthesizing this compound by reacting propene with chloro(diisopropyl)(4-methoxyphenyl)silane in the presence of a suitable palladium catalyst and ligand system. The development of specialized phosphine (B1218219) ligands has been crucial in improving yields and suppressing side reactions like alkene isomerization. organic-chemistry.orgnih.gov
Regiocontrol in Palladium-Catalyzed Heck-Type Arylation Reactions
While the Heck reaction typically involves the arylation of alkenes, related processes can achieve the functionalization of allylic systems. Controlling regioselectivity—whether the aryl group adds to the internal or terminal carbon of the double bond—is a central challenge. In Heck-type reactions, factors such as the ligand, additives, and substrate structure determine the outcome. For example, in the Heck–Matsuda reaction of allylsulfonyl fluorides, the use of specific ligands allows for highly regio- and stereoselective formation of γ-aryl allylic products.
For this compound, a Heck-type arylation would likely face competition between arylation at the internal (α) versus the terminal (γ) carbon of the allyl group. The bulky diisopropyl and 4-methoxyphenylsilyl group might sterically hinder attack at the internal position, potentially favoring the formation of the γ-arylated product.
Oxidative Transformations
Fleming-Tamao Oxidations
The Fleming-Tamao oxidation is a robust and widely used method to convert a carbon-silicon (C-Si) bond into a carbon-oxygen (C-O) bond, effectively transforming an organosilane into an alcohol. wikipedia.orgsynarchive.com This reaction is highly valuable because the silyl group can act as a stable "masked hydroxyl group" that is tolerant of many reaction conditions where a free alcohol would not be. organic-chemistry.org The oxidation is stereospecific, proceeding with retention of configuration at the carbon center. wikipedia.orgjk-sci.com
The specific conditions depend on the substituents on the silicon atom.
Tamao Oxidation : This variant is used for silanes that already possess a heteroatom or an activating group on the silicon, making it more susceptible to oxidation with reagents like hydrogen peroxide (H₂O₂) in the presence of a fluoride source. chem-station.com
Fleming Oxidation : This two-step variant is necessary for more robust hydrocarbyl silanes, such as those containing a phenyl group (like the 4-methoxyphenyl group in the target compound). The aryl group is first replaced by a more reactive heteroatom (e.g., a halide) via electrophilic substitution. The resulting halosilyl group is then oxidized under Tamao-like conditions. wikipedia.orgorganic-chemistry.org
For this compound, the Fleming protocol would be required. The 4-methoxyphenyl group would first be cleaved and replaced by a halogen. Subsequent treatment with a peroxy acid or hydrogen peroxide would oxidize the C-Si bond of the allyl group to yield allyl alcohol, with the hydroxyl group specifically replacing the silyl moiety without allylic rearrangement. wikipedia.orgnrochemistry.com
The general steps are:
Activation : Electrophilic attack (e.g., by H⁺ or Br⁺) at the ipso-position of the 4-methoxyphenyl ring, followed by removal of the aryl group to form a halosilyl or heterosilyl intermediate.
Oxidation : The more reactive intermediate is then treated with an oxidant like H₂O₂ or m-CPBA.
Rearrangement : An alkyl or allyl group migrates from the silicon to an adjacent oxygen atom.
Hydrolysis : The resulting alkoxysilane is hydrolyzed to afford the final alcohol product.
The steric bulk of the diisopropyl groups on the silicon center would be expected to slow the reaction rate compared to smaller alkyl substituents. jk-sci.com
Data Tables
Due to the absence of specific experimental data for this compound in the referenced literature, data tables detailing specific substrates, yields, and conditions for this compound cannot be generated. The information presented is based on the general principles of the discussed reactions for analogous organosilanes.
Copper(I)-N-Heterocyclic Carbene (NHC)-Catalyzed Allylic Oxidations
The development of efficient and selective methods for the oxidation of allylic C-H bonds is a significant objective in synthetic chemistry, providing a direct route to valuable allylic alcohols and their derivatives. In this context, copper catalysis has garnered considerable attention. While specific studies on the Copper(I)-N-Heterocyclic Carbene (NHC)-catalyzed allylic oxidation of this compound are not extensively documented, the reactivity can be inferred from established principles of copper catalysis and the known behavior of allylsilanes.
Copper(I)-NHC complexes are known to be effective catalysts for a variety of oxidation reactions. nrochemistry.comjk-sci.com The strong σ-donating ability of NHC ligands stabilizes the copper(I) center, facilitating catalytic turnover and preventing catalyst decomposition. nrochemistry.comjk-sci.com In a typical allylic oxidation, a copper(I) catalyst, in the presence of an oxidant, can activate an allylic C-H bond.
The proposed catalytic cycle for a Cu(I)-NHC catalyzed allylic oxidation of this compound would likely involve the following key steps:
Coordination: The copper(I)-NHC complex may coordinate to the allyl double bond of the silane.
Allylic C-H Activation: Subsequent activation of an allylic C-H bond could proceed through various mechanisms, potentially involving a hydrogen atom abstraction or a concerted metalation-deprotonation pathway. This would generate a copper(II)-allyl intermediate.
Oxidative Functionalization: The copper(II)-allyl species would then react with an oxygen source, which could be derived from the oxidant, to form a C-O bond.
Product Formation and Catalyst Regeneration: The final product, an allylic alcohol or a related derivative, is released, and the active copper(I)-NHC catalyst is regenerated to continue the catalytic cycle.
The steric bulk of the diisopropyl groups on the silicon atom in this compound would likely influence the regioselectivity of the oxidation, potentially directing the oxidation to the terminal carbon of the allyl group. The electronic nature of the 4-methoxyphenyl group could also play a role in modulating the reactivity of the molecule.
A representative, albeit hypothetical, reaction scheme is presented below:
Table 1: Hypothetical Copper(I)-NHC-Catalyzed Allylic Oxidation of this compound
| Entry | Substrate | Catalyst | Oxidant | Product |
| 1 | This compound | Cu(I)-NHC Complex | Peroxy Ester | Allylic Ester |
This table is illustrative and based on the general reactivity of similar systems.
Further research is required to fully elucidate the specific conditions and outcomes of the Copper(I)-NHC-catalyzed allylic oxidation of this particular allylsilane.
Role as a "Traceless" Directing or Leaving Group in Organic Synthesis
The concept of "traceless" directing groups has become a powerful strategy in organic synthesis, enabling the functionalization of otherwise unreactive C-H bonds with high regioselectivity. rsc.orgcam.ac.uk A traceless directing group is one that can be readily removed after the desired transformation, leaving no residual functionality. The diisopropyl(4-methoxyphenyl)silyl moiety within this compound possesses the characteristics to function as such a group.
Silicon-tethered directing groups have been successfully employed in various C-H functionalization reactions. nih.gov In a typical scenario, the silyl group is attached to the substrate, and a coordinating atom within the directing group positions a transition metal catalyst in proximity to a specific C-H bond, facilitating its activation.
In the case of a substrate bearing the diisopropyl(4-methoxyphenyl)silyl group, the oxygen atom of the 4-methoxyphenyl group could potentially act as a coordinating site for a transition metal catalyst. This would direct the functionalization to a specific position on the substrate.
The sequence for using the diisopropyl(4-methoxyphenyl)silyl group as a traceless directing group would be as follows:
Attachment: The silyl group is introduced into the starting material.
Directed C-H Functionalization: A transition metal-catalyzed reaction is performed, where the silyl group directs the functionalization to a specific site.
Removal (Fleming-Tamao Oxidation): The silyl group is removed via oxidation to afford the final product, now containing a hydroxyl group where the silyl group was previously attached.
Table 2: Potential Application as a Traceless Directing Group
| Step | Description | Key Transformation |
| 1 | Substrate Modification | Introduction of the diisopropyl(4-methoxyphenyl)silyl group |
| 2 | Directed Reaction | C-H functionalization at a site directed by the silyl group |
| 3 | Traceless Removal | Fleming-Tamao oxidation to replace the silyl group with a hydroxyl group |
This strategy effectively utilizes the silyl group as a "masked" hydroxyl group, which can be unveiled after it has served its purpose as a directing element. organic-chemistry.org The steric and electronic properties of the diisopropyl and 4-methoxyphenyl substituents can be tuned to optimize both the directing ability and the ease of removal of the silyl group.
Asymmetric Synthesis Applications Incorporating Allyl Diisopropyl 4 Methoxyphenyl Silane
Enantioselective Formation of Chiral Centers
The creation of chiral centers with a high degree of enantioselectivity is a primary goal of asymmetric synthesis. Allylsilanes are pivotal reagents in carbon-carbon bond-forming reactions that establish these centers.
The aza-Hosomi-Sakurai reaction is a variation that uses imines or iminium ions as electrophiles to produce chiral homoallylic amines, which are important structural motifs in many biologically active compounds. frontiersin.org The enantioselectivity of the reaction is typically controlled by the use of a chiral Lewis acid or a chiral auxiliary on the substrate. While foundational studies often utilize allyltrimethylsilane, the use of bulkier silanes like Allyl(diisopropyl)(4-methoxyphenyl)silane can influence the steric environment of the transition state, potentially enhancing stereoselectivity.
The general mechanism involves the activation of the imine by a Lewis acid, followed by the nucleophilic attack of the allylsilane to form a stabilized carbocation intermediate. Subsequent elimination of the silyl (B83357) group yields the homoallylic amine.
Table 1: Representative Catalysts and Conditions for the Hosomi-Sakurai Reaction Data presented is for the general reaction type and not specific to this compound.
| Electrophile | Allylsilane Reagent | Lewis Acid Catalyst | Typical Yield | Ref. |
|---|---|---|---|---|
| Aldehydes/Ketones | Allyltrimethylsilane | TiCl₄, BF₃·OEt₂ | Good to Excellent | nih.govjk-sci.com |
| Imines | Allyltrimethylsilane | TiCl₄ | Good | frontiersin.org |
| Acetals | Allyltrimethylsilane | TMSOTf | Good to Excellent | organic-chemistry.org |
A powerful and general method for the enantioselective synthesis of α-stereogenic allyl silanes utilizes a dual copper hydride (CuH) and palladium catalytic system. nih.govnih.gov This strategy allows for the creation of versatile chiral building blocks from readily available vinyl metalloids and enol triflates. nih.gov α-Stereogenic allyl metalloids are highly valuable as they can transfer chirality in a variety of subsequent stereospecific transformations. nih.govresearchgate.net
The catalytic cycle is proposed to involve an initial enantioselective hydrocupration of a vinylsilane, such as vinyl(diisopropyl)(4-methoxyphenyl)silane, to generate a chiral alkylcopper species. This intermediate then undergoes a stereoretentive transmetalation from copper to a palladium(II) complex. The final step is a reductive elimination from the palladium center, which furnishes the enantioenriched α-stereogenic allyl silane (B1218182) and regenerates the palladium(0) catalyst. nih.gov This dual catalytic protocol demonstrates broad functional group compatibility and can be performed on a gram scale. nih.gov
Table 2: Selected Results for Dual CuH- and Pd-Catalyzed Asymmetric Allylation Data adapted from a general method applicable to the synthesis of diverse α-stereogenic allyl silanes.
| Vinylsilane Substituent | Enol Triflate | Yield (%) | Enantiomeric Ratio (e.r.) | Ref. |
|---|---|---|---|---|
| Phenyl | 1-Phenyl-2-propen-1-one triflate | 85 | 94:6 | nih.gov |
| 4-MeO-Ph | Cyclohexanone enol triflate | 91 | 95:5 | nih.gov |
| n-Hexyl | 2-Pentanone enol triflate | 78 | 93:7 | nih.gov |
Iridium-catalyzed asymmetric allylic substitution has emerged as a robust method for forming carbon-carbon and carbon-heteroatom bonds, often providing branched products with high regioselectivity and enantioselectivity, complementary to palladium catalysis. nih.gov In these reactions, the nucleophile attacks an allyl-iridium intermediate. nih.gov
While the outline mentions the use of this compound in this context, it is important to clarify the typical roles of the reactants. In these iridium-catalyzed systems, the allyl source is generally an allylic electrophile, such as an allylic carbonate or phosphate, not a nucleophilic allylsilane. nih.govescholarship.org The nucleophile is typically a stabilized enolate or, more recently, an enol silane acting as an enolate surrogate. nih.gov
The reaction involves the oxidative addition of an iridium(I) catalyst to an allylic electrophile to form a π-allyl-iridium(III) complex. A nucleophile, such as an enol silane derived from a ketone or ester, then attacks this complex to form the product. The enantioselectivity is dictated by the chiral ligand attached to the iridium center. This methodology has been successfully applied to the synthesis of products with vicinal quaternary and tertiary stereocenters.
Diastereoselective Control in Synthetic Sequences
The silyl group of an organosilane can exert significant steric and electronic influence, which can be harnessed to control diastereoselectivity in synthetic sequences. While specific examples detailing the use of this compound for diastereoselective control are not prominently documented, the principles of silicon-mediated stereocontrol are well-established.
For instance, a bulky silyl ether can act as a directing group, blocking one face of a molecule and forcing an incoming reagent to attack from the less hindered face. In reactions involving chiral substrates, the large diisopropyl(4-methoxyphenyl)silyl group can enhance the inherent facial bias of the substrate, leading to higher diastereomeric ratios. This substrate-controlled approach is a powerful alternative to reagent-controlled methods and is critical in the synthesis of complex molecules like polyketides. researchgate.net The choice of protecting groups and reagents can be tuned to achieve the desired stereochemical outcome, often favoring either Felkin-Anh or anti-Felkin addition products.
Organosilane-Directed Stereoselective Cyclizations
Organosilanes can be employed as tethers to control the stereochemical outcome of cyclization reactions. A silicon-tethered ring-closing metathesis (RCM) strategy is an effective method for the diastereoselective synthesis of trisubstituted olefins, which are challenging targets for traditional RCM reactions. researchgate.net
In this approach, an allylic alcohol and an allylchlorosilane (B1253213) (which can be derived from a precursor like this compound) are linked to form a silyl ether. This acyclic precursor is then subjected to RCM. The silicon atom acts as a temporary tether, pre-organizing the molecule in a specific conformation for the cyclization event. This conformational constraint translates into high diastereoselectivity during the formation of the new double bond within the resulting cyclic silyl ether. Subsequent cleavage of the silicon tether reveals the acyclic, trisubstituted allylic alcohol product with the desired stereochemistry. researchgate.net This strategy allows for the synthesis of both E- and Z-olefins by selecting the appropriate cleavage method. researchgate.net
Mechanistic Investigations and Computational Studies on Allyl Diisopropyl 4 Methoxyphenyl Silane Reactivity
Elucidation of Reaction Pathways and Key Intermediates
The reactions of Allyl(diisopropyl)(4-methoxyphenyl)silane are characterized by distinct pathways involving key cationic intermediates, whose formation is facilitated by the β-silicon effect. researchgate.net In electrophilic substitution reactions, the initial attack of an electrophile on the terminal carbon of the allyl group leads to the formation of a β-silyl carbocation. researchgate.net This intermediate is significantly stabilized by hyperconjugation between the carbon-silicon σ-bond and the empty p-orbital of the carbocation. This stabilization directs the reaction pathway and is a key factor in the synthetic utility of allylsilanes. lancs.ac.ukchemrxiv.org
Key intermediates identified in reactions involving allylsilanes include:
β-Silyl Carbocations: The primary intermediate in electrophilic additions, stabilized by the β-silicon effect. researchgate.net
π-Allyl-Metal Complexes: In transition-metal-catalyzed reactions, such as nickel-catalyzed carbosilylation, π-allyl-nickel intermediates are formed, and their stability is influenced by the choice of ligands. researchgate.net
Silylium (B1239981) Ions: In some cases, the reaction can be facilitated by the formation of a thermodynamically stable silylium ion. researchgate.net
Influence of Ligand and Catalyst Design on Reactivity and Selectivity
The outcome of transition-metal-catalyzed reactions involving this compound is highly dependent on the design of the catalyst and associated ligands. These components can steer the reaction towards a specific regio- or stereoisomer by modulating the steric and electronic environment of the metal center.
In nickel-catalyzed three-component coupling reactions (carbosilylation) of 1,3-dienes, the choice of phosphine (B1218219) ligand is critical for controlling regioselectivity. researchgate.net For example, using a less sterically demanding ligand like triethylphosphine (B1216732) can favor one reaction pathway (e.g., 4,3-addition), while a bulkier ligand such as (2-biphenyl)dicyclohexylphosphine can direct the reaction to a different outcome (e.g., 4,1-addition). researchgate.netresearchgate.net This control arises from the ligand's influence on the stability and reactivity of the key π-allyl-nickel intermediates. researchgate.net
Similarly, in palladium-catalyzed processes like the silyl-Heck reaction, rational ligand design has led to the development of catalysts that suppress unwanted side reactions. The use of bulky, electron-rich phosphine ligands, such as bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine, has been shown to prevent alkene isomerization, thereby significantly improving the yields of the desired allylsilane products. nih.gov In the context of silyl-Negishi cross-coupling reactions, the delicate balance of steric and electronic properties of the "DrewPhos" ligand was found to be paramount for achieving high efficiency and selectivity while suppressing isomerization. nih.gov The electron richness and steric bulk of the ligand are key factors in promoting the desired cross-coupling pathway. nih.gov
| Ligand | Key Characteristics | Major Product (Regioselectivity) | Postulated Role |
|---|---|---|---|
| Triethylphosphine | Small cone angle, electron-donating | 4,3-Addition Product | Promotes formation of a less sterically hindered π-allyl-nickel intermediate. |
| (2-Biphenyl)dicyclohexylphosphine | Large cone angle, bulky | 4,1-Addition Product | Sterically directs the coupling to the less substituted terminus of the allyl intermediate. |
| Triphenylphosphine | Moderate cone angle, less electron-rich | Mixture of Isomers | Offers less defined steric and electronic control, leading to lower selectivity. |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms of allylsilanes at a molecular level. researchgate.netresearchgate.net DFT calculations allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation barriers, providing deep insights into reaction feasibility and selectivity. mdpi.com
For reactions involving this compound, DFT studies can elucidate the stepwise versus concerted nature of reaction pathways. For example, in a metal-free C-H amination, DFT calculations can confirm that the stabilizing effect of the silyl (B83357) group on the adjacent developing positive charge is what selectively favors a specific closed transition state, explaining the high site-selectivity observed experimentally. chemrxiv.org In cycloaddition reactions, DFT can be used to compare different mechanistic possibilities, such as a stepwise radical-mediated pathway versus a concerted [3+2] cycloaddition, by calculating the energy barriers for each route. mdpi.com These calculations provide a quantitative basis for understanding why one pathway is preferred over another.
| Reaction Pathway | Key Intermediate | Calculated Activation Energy (ΔG‡, kcal/mol) | Conclusion |
|---|---|---|---|
| β-Addition (Observed) | β-Silyl Carbocation | 15.2 | Kinetically favored due to stabilization by the β-silicon effect. |
| α-Addition (Not Observed) | α-Silyl Carbocation | 28.5 | Kinetically disfavored due to electronic destabilization. |
| γ-Addition (Minor) | Primary Carbocation | 22.1 | Higher energy barrier than β-addition, generally not a major pathway. |
The β-silicon effect, which is the stabilization of a positive charge on a carbon atom β to a silicon atom, is a defining feature of the reactivity of this compound. lancs.ac.uk Computational chemistry provides powerful methods to analyze, quantify, and model this effect. Through techniques like Natural Bond Orbital (NBO) analysis, researchers can visualize and quantify the hyperconjugative interaction between the C-Si σ orbital and the vacant p orbital of the carbocation.
Predictive models based on DFT calculations can estimate the magnitude of the β-silicon effect based on the substitution pattern of the silane (B1218182) and the nature of the reaction. These models can calculate thermodynamic descriptors, such as ionization potential and bond dissociation energies, to predict how the silyl group will influence the reactivity of the allyl moiety. nih.gov For instance, calculations can predict how the electron-donating 4-methoxyphenyl (B3050149) group and the bulky diisopropyl groups on the silicon atom in the target molecule modulate the strength of the β-silicon effect compared to other substituted allylsilanes. This predictive capability is invaluable for designing new reactions and catalysts that harness the unique reactivity imparted by the silyl group. chemrxiv.org
Computational modeling is instrumental in understanding and predicting the stereochemical and regiochemical outcomes of reactions involving this compound. For electrophilic substitutions, there are two primary stereochemically distinct pathways that can be modeled. researchgate.net By calculating the transition state energies for different attack trajectories of the electrophile relative to the C-Si bond, DFT can predict which diastereomer of the product will be favored.
In catalyst-controlled reactions, modeling can reveal the origin of selectivity. For example, by building computational models of the catalyst-substrate complex, researchers can analyze the non-covalent interactions between the ligand and the allylsilane substrate within the transition state. These models can explain why a particular ligand forces the substrate to adopt a specific orientation, leading to the observed high regioselectivity or stereoselectivity. researchgate.net This modeling of intimate reaction pathways allows for the rational design of more effective and selective catalysts for transformations involving complex molecules like this compound.
Structure Reactivity Relationships of Allyl Diisopropyl 4 Methoxyphenyl Silane
Electronic and Steric Effects of Diisopropyl and 4-Methoxyphenyl (B3050149) Substituents on Silicon
The silicon atom in allyl(diisopropyl)(4-methoxyphenyl)silane is bonded to two bulky isopropyl groups, an electronically distinct 4-methoxyphenyl group, and a reactive allyl moiety. This combination of substituents creates a unique chemical environment that dictates the compound's reactivity.
Electronic Effects:
The 4-methoxyphenyl group exerts a significant electronic influence on the silicon center. The methoxy (B1213986) group (-OCH₃) at the para position is an electron-donating group due to its resonance effect, which increases the electron density on the phenyl ring and, by extension, on the silicon atom. This increased electron density at the silicon center can, in turn, influence the nucleophilicity of the allyl group. The electron-donating nature of the 4-methoxyphenyl substituent can enhance the stability of any transient positive charge that develops on the silicon atom during a reaction, a phenomenon known as the alpha-silyl effect.
Steric Effects:
The two isopropyl groups attached to the silicon atom introduce considerable steric bulk. This steric hindrance plays a crucial role in controlling the approach of reagents to the silicon center and the reactive allyl group. The bulky nature of the diisopropylsilyl moiety can influence the regioselectivity and stereoselectivity of reactions by directing the incoming electrophile to the less hindered γ-carbon of the allyl group. This steric shielding can also affect the rate of reaction, potentially slowing it down compared to less hindered allylsilanes.
The interplay between these electronic and steric effects is critical. While the electron-donating 4-methoxyphenyl group might increase the intrinsic reactivity of the allyl group, the steric bulk of the diisopropyl groups can modulate this reactivity by controlling access to the reactive site.
Interactive Data Table: Estimated Steric and Electronic Parameters
| Substituent Group | Estimated Tolman Cone Angle (°) | Hammett Parameter (σp) | Electronic Effect | Steric Effect |
| Diisopropyl | ~160 | - | Inductively Donating | High |
| 4-Methoxyphenyl | Variable | -0.27 | Resonance Donating | Moderate |
Note: The Tolman cone angle for the diisopropylphenylsilyl group is an estimation based on related structures. The Hammett parameter for the 4-methoxyphenyl group reflects its electron-donating character.
Impact of Allylic Moiety Configuration on Regio- and Stereoselectivity
The stereoselectivity of these reactions is often dictated by the geometry of the allylsilane and the nature of the electrophile and Lewis acid catalyst. For substituted allylsilanes, the reaction often proceeds through an open transition state, and the stereochemical information from the allylsilane is transferred to the product. For instance, (Z)-crotylsilanes typically yield syn-homoallylic alcohols, while (E)-crotylsilanes give the anti-isomers. The significant steric bulk of the diisopropyl(4-methoxyphenyl)silyl group in a substituted analogue of the title compound would likely enhance the fidelity of this stereochemical transfer by enforcing a more ordered transition state.
Correlation of Molecular Structure with Catalytic Performance and Asymmetric Induction
While there is no specific information available in the searched literature detailing the catalytic performance of this compound, its structural features suggest potential applications in catalysis, particularly in asymmetric synthesis if a chiral variant were to be synthesized.
The combination of bulky and electronically defined substituents on the silicon atom is a common design feature in chiral ligands and catalysts. If the silicon atom in this compound were rendered chiral, for example, by replacing one of the isopropyl groups with a different alkyl group, the resulting chiral allylsilane could serve as a reagent for asymmetric allylations.
In such a scenario, the steric bulk of the diisopropyl groups and the electronic nature of the 4-methoxyphenyl group would be critical in creating a well-defined chiral environment. This environment would be responsible for facial discrimination on the approaching electrophile, leading to the preferential formation of one enantiomer of the product. The efficiency of asymmetric induction would be highly dependent on the precise arrangement of these groups and their ability to create a significant energetic difference between the diastereomeric transition states.
The development of chiral allylsilanes for asymmetric catalysis is an active area of research. sioc-journal.cn The structural motifs present in this compound, namely the combination of bulky alkyl and electronically tunable aryl groups, are promising features for the design of future chiral reagents and catalysts. However, without experimental data, any discussion of its catalytic performance remains speculative.
Future Directions in Allyl Diisopropyl 4 Methoxyphenyl Silane Research
Development of Novel and Sustainable Synthetic Pathways
The traditional synthesis of organosilanes often relies on methods that are resource-intensive and generate significant waste. The future of synthesizing Allyl(diisopropyl)(4-methoxyphenyl)silane will focus on developing greener and more sustainable pathways. A primary area of development is the shift away from stoichiometric reactions toward catalytic, atom-economical processes. researchgate.net
Hydrosilylation, the addition of a Si-H bond across a double bond, is a cornerstone of organosilane synthesis. acs.org Future research will likely focus on optimizing this reaction for precursors of this compound using environmentally benign principles. This includes exploring solvent-free reaction conditions and moving towards metal-free synthesis protocols. kit.eduresearchgate.net Visible-light-mediated, metal-free silylation of C-C multiple bonds represents a particularly promising green alternative, offering a mild and robust method for C-Si bond formation. researchgate.net
Furthermore, direct C-H silylation of aromatic precursors is another burgeoning field. Catalysis with earth-abundant alkali metal species, such as potassium tert-butoxide, has shown promise for the direct silylation of aromatic heterocycles with hydrosilanes, avoiding the need for expensive precious metal catalysts or hydrogen acceptors. researchgate.net Adapting such methods for the 4-methoxyphenyl (B3050149) moiety would represent a significant step towards a more sustainable synthesis of this and related compounds.
Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity
Historically, the hydrosilylation process has been dominated by precious metal catalysts, such as platinum and rhodium complexes. acs.orgacs.org A major thrust of future research will be the replacement of these costly and scarce metals with catalysts based on earth-abundant elements like cobalt, nickel, and iron. kit.eduacs.orgrsc.orgacs.org These base-metal catalysts are not only more sustainable but have also shown remarkable activity and selectivity, sometimes rivaling their precious-metal counterparts. kit.edu For instance, well-defined low-valent cobalt complexes have demonstrated high activity for the hydrosilylation of alkenes, with the ability to control Markovnikov vs. anti-Markovnikov selectivity. kit.edu
The rational design of ligands and catalyst structures will be crucial. Nickel-carboxylate Metal-Organic Frameworks (MOFs) have been reported as bench-stable and recyclable catalysts for anti-Markovnikov hydrosilylation of alkenes, showing high turnover numbers and broad functional group tolerance. rsc.org Another innovative approach involves the development of catalyst systems that operate via novel mechanisms, such as ruthenium silylene complexes, which catalyze hydrosilylation through the direct addition of an alkene to the silylene Si-H bond. acs.orgnih.gov
Visible-light photoredox catalysis is also emerging as a mild and efficient strategy for organosilane synthesis. rsc.org Developing photoredox catalysts based on earth-abundant metals could provide sustainable pathways to access this compound and its analogues. rsc.org
| Catalyst Type | Metal Center | Typical Reaction Conditions | Key Advantages | Challenges |
|---|---|---|---|---|
| Traditional Catalysts | Platinum (Pt), Rhodium (Rh) | Mild to moderate temperatures | High activity, well-established | High cost, low abundance, potential toxicity |
| Earth-Abundant Metal Catalysts | Cobalt (Co), Nickel (Ni), Iron (Fe) | Varies; often mild, solvent-free possible | Low cost, sustainable, tunable selectivity kit.edu | Can be sensitive to air/moisture; field is still developing |
| Metal-Organic Frameworks (MOFs) | Nickel (Ni) | Bench-stable | Recyclable, robust, high turnover numbers rsc.org | Heterogeneous nature can affect kinetics |
| Novel Mechanism Catalysts | Ruthenium (Ru) | Specific substrate selectivity | Enables new reaction pathways (e.g., silylene mechanism) acs.orgnih.gov | Mechanistic understanding is ongoing |
| Photoredox Catalysts | Ruthenium (Ru), Iridium (Ir), Copper (Cu) | Visible light irradiation, room temperature | Mild conditions, high functional group tolerance rsc.org | Requires specialized photoreactor setup |
Expanded Applications in the Synthesis of Complex Organic Molecules
Allylsilanes are exceptionally versatile building blocks in organic synthesis due to their stability, low toxicity, and predictable reactivity, particularly in carbon-carbon bond-forming reactions like the Hosomi-Sakurai reaction. researchgate.netscispace.com Future research will undoubtedly leverage the unique structure of this compound for the stereoselective synthesis of complex, high-value molecules such as natural products and pharmaceuticals. researchgate.net
The intersection of allylsilane chemistry with other modern synthetic methods, such as photoredox catalysis, opens new avenues for innovation. rsc.org Visible-light-mediated reactions can be used to construct complex molecular architectures under exceptionally mild conditions, and the reactivity of the allylsilane moiety can be harnessed in novel transformations. rsc.org
Beyond small molecule synthesis, functional organosilanes are increasingly used in materials science. researchgate.net Derivatives of this compound could be explored as precursors for hybrid organic-inorganic materials, polymers, or as surface modifying agents for nanomaterials. researchgate.netnih.gov For example, silane-functionalized materials are used to create advanced composites and coatings with tailored properties. mdpi.com The specific combination of the allyl group (for polymerization or further functionalization), the bulky diisopropyl groups (influencing steric environment and stability), and the electron-rich 4-methoxyphenyl group (modulating electronic properties) makes this compound a candidate for creating novel functional polymers and materials.
Advanced Computational Studies for Rational Design and Mechanistic Prediction
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. hydrophobe.org Future research on this compound will greatly benefit from advanced computational studies. Methods like Density Functional Theory (DFT) can be employed to elucidate the mechanisms of its synthesis and subsequent reactions. acs.org
For instance, computational modeling can help rationalize the regioselectivity and stereoselectivity observed in catalytic hydrosilylation reactions, guiding the design of more efficient and selective catalysts. acs.org By modeling transition states and reaction intermediates, researchers can understand how factors like ligand sterics and electronics influence the reaction outcome. This predictive power accelerates the discovery of optimal reaction conditions and novel catalyst systems.
Furthermore, computational studies can predict the physicochemical properties of materials derived from this compound. Modeling can provide insights into the electronic structure, reactivity, and stability of the molecule and its derivatives, aiding in the rational design of new functional materials or pharmacologically active compounds. hydrophobe.orgacs.org Kinetic models can also be developed to better control the synthesis of silicon-containing nanoparticles or thin films from silane (B1218182) precursors. tandfonline.comnih.gov
Q & A
Q. What synthetic methodologies are effective for preparing Allyl(diisopropyl)(4-methoxyphenyl)silane, and how do catalytic systems influence yield and selectivity?
Palladium-catalyzed silylation of terminal olefins is a key method, where allyl silanes are synthesized using Pd catalysts with ligand systems. For example, allyltrimethylsilane derivatives are prepared with >93% allyl-to-vinyl selectivity under optimized conditions (2.5–5 mol% Pd loading). Reaction parameters such as alkene substitution and β-hydride elimination pathways critically affect product distribution .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound and its derivatives?
- 13C NMR : Used to confirm silyl group incorporation and copolymer microstructure. For example, quantitative 13C NMR resolves signals for trimethylsilyl groups at −1.5 ppm and distinguishes internal vs. terminal C=C bonds in copolymers (e.g., Me3SiCH2CH=CH– at δ 115–125 ppm) .
- 1H NMR : Identifies methylene protons adjacent to C=C bonds (e.g., high-field shifts at δ 1.5–2.0 ppm) and steric effects from diisopropyl substituents .
Q. How does this compound function as a silane coupling agent in polymer composites?
The allyl group enables radical cross-linking in resin systems, while the methoxyphenyl moiety enhances interfacial adhesion between organic polymers and inorganic fillers (e.g., silica). This is critical in applications like semiconductor sealants and high-performance coatings .
Advanced Research Questions
Q. What mechanistic insights explain the steric effects of this compound in copolymerization with propylene?
Bulky diisopropyl groups reduce comonomer incorporation rates (e.g., 2.1% for allyl(trimethyl)silane vs. 0.3% for allyl(triethoxy)silane in propylene copolymers). Steric hindrance slows insertion kinetics and promotes β-hydride elimination, leading to lower molecular weights (Mn) and catalytic activity .
Q. How can contradictions in NMR signal assignments for silyl group microstructures be resolved?
Overlapping signals (e.g., six methyl carbon peaks at −2.8 ppm in allyl(dimethyl)(phenyl)silane copolymers) require advanced techniques:
- DEPT-135 NMR : Differentiates CH3 vs. CH2 groups.
- 2D HSQC : Correlates 1H and 13C shifts to assign in-chain vs. chain-end silyl structures .
Q. What challenges arise in analyzing β-hydride elimination products during copolymerization, and how are they addressed?
β-Hydride elimination generates internal C=C bonds (e.g., Me3SiCH2CH=CH–), which complicate microstructure analysis. Strategies include:
- Isotopic labeling : Tracking hydrogen migration pathways.
- GC-MS : Separating isomers (e.g., allyl vs. vinyl silanes) when TLC fails to resolve them .
Q. How does the electronic nature of the 4-methoxyphenyl group influence reactivity in catalytic silylation?
The electron-donating methoxy group stabilizes transition states in Pd-catalyzed reactions, enhancing allyl silane formation. However, steric bulk from diisopropyl substituents can offset this effect, requiring careful ligand design to balance electronic and steric factors .
Key Research Considerations
- Synthetic Optimization : Tailor Pd catalyst systems (e.g., ligand steric/electronic profiles) to mitigate β-hydride elimination and improve comonomer incorporation .
- Microstructural Analysis : Combine NMR, GC-MS, and isotopic labeling to resolve ambiguous signals in complex copolymers .
- Application Design : Leverage allyl and methoxyphenyl moieties for dual functionality (cross-linking and adhesion) in silane coupling agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
